2-(Aminomethyl)-3,5-dimethyl-4H-1,2'-bipyridin-4-one dihydrochloride
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Overview
Description
2-(Aminomethyl)-3,5-dimethyl-4H-1,2’-bipyridin-4-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group and two methyl groups attached to a bipyridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,5-dimethyl-4H-1,2’-bipyridin-4-one dihydrochloride typically involves multiple steps, including the formation of the bipyridinone core and the introduction of the aminomethyl group. Common synthetic routes may include:
Formation of the Bipyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Aminomethyl Group: This can be achieved through nucleophilic substitution reactions using suitable aminomethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,5-dimethyl-4H-1,2’-bipyridin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(Aminomethyl)-3,5-dimethyl-4H-1,2’-bipyridin-4-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,5-dimethyl-4H-1,2’-bipyridin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)-3,5-dimethyl-4H-1,2’-bipyridin-4-one dihydrochloride include other bipyridinone derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties.
Uniqueness
The uniqueness of 2-(Aminomethyl)-3,5-dimethyl-4H-1,2’-bipyridin-4-one dihydrochloride lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(aminomethyl)-3,5-dimethyl-1-pyridin-2-ylpyridin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.2ClH/c1-9-8-16(12-5-3-4-6-15-12)11(7-14)10(2)13(9)17;;/h3-6,8H,7,14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCZYDPYQVIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CN)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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